4-Nitrobenzophenone

説明

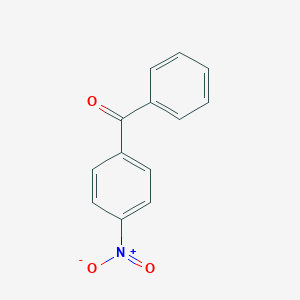

Structure

3D Structure

特性

IUPAC Name |

(4-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMCBJWUWHHVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061564 | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nitrobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1144-74-7 | |

| Record name | 4-Nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001144747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobenzophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzophenone is an organic compound featuring a benzophenone (B1666685) core substituted with a nitro group at the para position of one of the phenyl rings.[1] This compound is a yellow crystalline solid.[1] It is of significant interest in various fields of chemistry and drug development due to its versatile reactivity and photochemical properties. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications.

Chemical Structure and Identifiers

The structure of this compound consists of a central carbonyl group bonded to two phenyl rings, one of which is substituted with a nitro group in the para position.

Caption: Chemical structure of this compound.

Quantitative Data: Identifiers

| Identifier | Value |

| IUPAC Name | (4-nitrophenyl)(phenyl)methanone[2] |

| CAS Number | 1144-74-7[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₃H₉NO₃[1][2][3][6][7][8] |

| Molecular Weight | 227.22 g/mol [2][3][5] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(=O)=O[1] |

| InChI | InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H[1][3][5][7][9] |

| InChIKey | ZYMCBJWUWHHVRX-UHFFFAOYSA-N[1][2][5][7][9] |

| EC Number | 214-542-2[5] |

| Beilstein/REAXYS | 1912753[5] |

Physicochemical Properties

This compound is a yellow to light brown crystalline powder.[3][4] It is moderately soluble in organic solvents like ethanol (B145695) and acetone (B3395972) and has low solubility in water.[1]

Quantitative Data: Physicochemical Properties

| Property | Value |

| Appearance | Yellow to light brown crystalline powder[3][4] |

| Melting Point | 136-138 °C[3][4][5][8][10] |

| Boiling Point | ~368.92 °C (estimate)[3] |

| Density | ~1.406 g/cm³[3] |

| Flash Point | Not applicable[5] |

| Storage Temperature | Below +30°C[3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Spectra available for this compound.[9] |

| ¹³C NMR | Spectra available for this compound.[9] |

| IR | Spectra available for this compound.[7][9][11] |

| Mass Spectrometry | Spectra available for this compound.[7][9] |

| UV-Vis | Spectra available for this compound.[12] |

Synthesis and Reactivity

The presence of the nitro group influences the reactivity of this compound, enabling various chemical modifications.[1]

Synthesis

A common method for synthesizing benzophenone derivatives is through Friedel-Crafts acylation.[13] For this compound, this would typically involve the reaction of a 4-nitrobenzoyl derivative with benzene (B151609) in the presence of a Lewis acid catalyst. Another patented method involves the reaction of 4-chloronitrobenzene with aryl acetate (B1210297) in an organic solvent with a base.[14][15]

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity

The nitro group can be reduced to an amine, opening pathways to a variety of amino-functionalized compounds.[13] The benzophenone core is known for its photoreactivity, which can be fine-tuned by substituents like the nitro group for applications as a photoinitiator.[1][13]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: An IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or ATR). Characteristic absorption bands indicate the presence of specific functional groups, such as the carbonyl (C=O) and nitro (NO₂) groups.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology: A sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Methodology: A solution of the compound in a suitable solvent (e.g., ethanol) is prepared. The absorbance is measured over a range of wavelengths in the UV and visible regions.

Applications

This compound serves as a valuable intermediate in organic synthesis and has several industrial applications.

Caption: Key applications of this compound.

-

Organic Synthesis: It is a key intermediate for constructing more complex organic molecules and heterocyclic compounds.[3][4][13]

-

Photoinitiator: Due to its ability to absorb ultraviolet light, it is used as a photoinitiator in polymer chemistry.[1][13]

-

Dyes and Pigments: It serves as a precursor in the production of dyes and pigments.[1]

-

Pharmaceutical Research: this compound is used in the quantitative structure-activity relationship analysis of benzophenone derivatives as potential antimalarial agents.[3][4]

Safety and Handling

As with many nitro compounds, this compound should be handled with care due to potential toxicity.[1]

-

General Precautions: Avoid contact with skin and eyes.[10] Do not ingest.[10] Use in a well-ventilated area.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[10][16] In case of dust, a particle filter respirator is recommended.[10]

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[10]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[10]

-

Fire Safety: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires.[10] Thermal decomposition can produce nitrogen oxides, carbon monoxide, and carbon dioxide.[10]

References

- 1. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 1144-74-7 [m.chemicalbook.com]

- 4. This compound | 1144-74-7 [chemicalbook.com]

- 5. 4-硝基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Methanone, (4-nitrophenyl)phenyl- [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. This compound(1144-74-7) 1H NMR spectrum [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. nbinno.com [nbinno.com]

- 14. Method for preparing this compound type compound (2018) | Jiang-Sheng Li [scispace.com]

- 15. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Nitrobenzophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1144-74-7

This technical guide provides an in-depth overview of 4-Nitrobenzophenone, a versatile organic compound with significant applications in chemical synthesis and as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and key applications.

Physicochemical Properties

This compound is a yellow to light brown crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₃ | |

| Molecular Weight | 227.22 g/mol | |

| Melting Point | 136-138 °C | |

| Appearance | Yellow to light brown fine crystalline powder | [1] |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. | |

| CAS Number | 1144-74-7 | |

| InChI Key | ZYMCBJWUWHHVRX-UHFFFAOYSA-N | |

| SMILES | O=C(C1=CC=C(C=C1)--INVALID-LINK--=O)C2=CC=CC=C2 |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. The characteristic spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.35 | d | 8.8 | 2H | Protons ortho to the nitro group |

| 7.95 | d | 8.4 | 2H | Protons meta to the nitro group |

| 7.81 | d | 8.4 | 2H | Protons ortho to the carbonyl group (unsubstituted ring) |

| 7.66 | t | 7.2 | 1H | Proton para to the carbonyl group (unsubstituted ring) |

| 7.53 | t | 7.8 | 2H | Protons meta to the carbonyl group (unsubstituted ring) |

¹³C NMR (100 MHz, CDCl₃): [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 194.8 | C=O |

| 149.8 | C-NO₂ |

| 142.9 | Quaternary Carbon (nitro-substituted ring) |

| 136.3 | Quaternary Carbon (unsubstituted ring) |

| 133.5 | CH (para to C=O, unsubstituted ring) |

| 130.7 | CH (ortho to C=O, unsubstituted ring) |

| 130.1 | CH (meta to NO₂) |

| 128.7 | CH (meta to C=O, unsubstituted ring) |

| 123.6 | CH (ortho to NO₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1650 | Strong | C=O (carbonyl) stretch |

| ~1600, ~1585, ~1500-1400 | Medium-Weak | Aromatic C=C stretching vibrations |

| ~1520, ~1345 | Strong | Asymmetric and symmetric NO₂ stretching |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Anhydrous benzene

-

4-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

-

Addition of Reactants: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: After the addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic layers.[4]

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane (B92381) and ethyl acetate, to yield pure this compound.

Applications in Drug Development

Benzophenone derivatives are recognized as a valuable scaffold in medicinal chemistry.[5] this compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of antimalarial agents.

Farnesyltransferase Inhibition in Plasmodium falciparum

Protein farnesyltransferase (PFT) is a crucial enzyme in the malaria parasite Plasmodium falciparum.[6] It catalyzes the farnesylation of proteins, a post-translational modification that is essential for their proper localization and function, including roles in signal transduction pathways.[7][8] Inhibition of PFT has been identified as a promising strategy for antimalarial drug development, as it disrupts vital cellular processes in the parasite, leading to its death.[7][9] Benzophenone-based compounds have been investigated as potent farnesyltransferase inhibitors.[6]

Other Applications

Photoinitiator

Benzophenone and its derivatives are well-known Type II photoinitiators. Upon absorption of UV light, this compound is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state can abstract a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals, which in turn initiate polymerization.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. rsc.org [rsc.org]

- 2. This compound(1144-74-7) 13C NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Protein farnesyltransferase inhibitors exhibit potent antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Effect of Farnesyltransferase Inhibitor R115777 on Mitochondria of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Farnesyltransferase Inhibitor R115777 on Mitochondria of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Spectral Properties of 4-Nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzophenone is an organic compound that holds significance as a versatile intermediate in various chemical syntheses. Its structure, featuring a benzophenone (B1666685) core substituted with a nitro group, makes it a valuable precursor in the production of dyes, photoinitiators, and pharmaceutical agents. This guide provides a comprehensive overview of the physical and spectral data of this compound, complete with detailed experimental protocols for data acquisition and a synthetic route for its preparation.

Physical and Chemical Properties

This compound is typically a yellow to light brown crystalline powder.[1][2] Its core physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₉NO₃ | [3][4] |

| Molecular Weight | 227.22 g/mol | [3][4] |

| Appearance | White to light yellow or green crystalline powder | [3] |

| Melting Point | 136-138 °C | [5][6][7] |

| Boiling Point | ~369 °C (estimate) | [3] |

| Solubility | Moderately soluble in ethanol (B145695) and acetone; poorly soluble in water. | [3] |

| CAS Number | 1144-74-7 |

Spectral Data

The following tables summarize the key spectral data for this compound, providing insights into its molecular structure and functional groups.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~1650 | C=O (Ketone) stretching |

| ~1520, ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~3100-3000 | C-H (Aromatic) stretching |

| ~1600, ~1450 | C=C (Aromatic) stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | m | 5H | Phenyl group protons |

| ~7.9-8.0 | d | 2H | Aromatic protons ortho to the carbonyl group |

| ~8.3-8.4 | d | 2H | Aromatic protons ortho to the nitro group |

¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~150 | C-NO₂ |

| ~124-143 | Aromatic carbons |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 227 | [M]⁺ (Molecular ion) |

| 181 | [M-NO₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from nitrobenzene (B124822) and benzoyl chloride.

Materials:

-

Nitrobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a fume hood, a 250 mL round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.1 equivalents) and dichloromethane.

-

The mixture is cooled in an ice bath.

-

A solution of benzoyl chloride (1.0 equivalent) in dichloromethane is added dropwise from the addition funnel to the stirred suspension of aluminum chloride.

-

After the addition is complete, a solution of nitrobenzene (1.0 equivalent) in dichloromethane is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by carefully pouring the mixture over crushed ice containing concentrated hydrochloric acid.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) to a concentration of approximately 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrophotometer is blanked with the pure solvent. The UV-Vis spectrum of the sample solution is then recorded from 200 to 400 nm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded over a suitable m/z range.

Caption: General workflow for spectroscopic analysis.

References

- 1. US4483986A - this compound compounds - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. CN108440299A - A method of preparing 4- nitro benzophenone class compounds - Google Patents [patents.google.com]

- 6. This compound | 1144-74-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Nitrobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Nitrobenzophenone in various organic solvents. Due to a lack of extensive published quantitative data, this guide focuses on qualitative solubility descriptions and provides a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.

Introduction to this compound

This compound is a pale-yellow crystalline solid with the chemical formula C₁₃H₉NO₃. It is a derivative of benzophenone (B1666685) and is commonly used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its effective use in various chemical reactions and purification processes.

Solubility of this compound: A Qualitative Overview

Based on available data, this compound exhibits moderate solubility in polar organic solvents and is poorly soluble in water. This solubility profile is attributed to the presence of both a polar nitro group and nonpolar phenyl rings in its structure.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solubility Description |

| Ethanol | Moderately soluble[1][2] |

| Acetone | Moderately soluble[1][2] |

| Water | Poorly soluble/Less soluble[1][2] |

Experimental Protocol for Determining the Solubility of this compound

To obtain precise quantitative solubility data, the following gravimetric method, a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Oven or vacuum oven

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by preliminary experiments (e.g., measuring concentration at 24, 48, and 72 hours to ensure it has plateaued).

-

-

Sample Collection and Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles. Alternatively, the saturated solution can be centrifuged, and the supernatant carefully collected.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the melting point of this compound (approximately 136-138 °C) until a constant weight is achieved.

-

Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry, solid this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the solid. If the volume of the supernatant was accurately measured, the mass can be calculated using the solvent's density at the experimental temperature.

-

Solubility can be expressed in various units, such as:

-

g/100 g solvent: (mass of solute / mass of solvent) x 100

-

g/100 mL solvent: (mass of solute / volume of solvent) x 100

-

mol/L: (moles of solute / liters of solution)

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

References

Synthesis of 4-Nitrobenzophenone from Benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-nitrobenzophenone, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus is on the synthesis route starting from benzoyl chloride. While the traditional Friedel-Crafts acylation of nitrobenzene (B124822) presents significant challenges due to the deactivating nature of the nitro group, this paper will elucidate the mechanistic hurdles and present viable synthetic strategies. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to equip researchers with the necessary knowledge for successful synthesis.

Introduction

This compound serves as a key building block in the synthesis of various organic molecules, including potential antimalarial agents and other bioactive compounds. Its structure, featuring a benzophenone (B1666685) core with a nitro group, allows for diverse chemical modifications. The synthesis of this compound is, therefore, of considerable interest to the scientific community. This guide will focus on the synthesis of this compound via the acylation of a benzene (B151609) ring, specifically addressing the complexities of introducing a benzoyl group to a deactivated aromatic system.

The Challenge of Friedel-Crafts Acylation on Deactivated Rings

The Friedel-Crafts acylation is a fundamental and widely used method for the formation of aryl ketones. The reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

However, the direct Friedel-Crafts acylation of nitrobenzene with benzoyl chloride is notoriously difficult. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[1][2] This deactivation significantly reduces the nucleophilicity of the aromatic ring, making the attack on the acylium ion intermediate energetically unfavorable under standard conditions. In fact, nitrobenzene's low reactivity makes it suitable as a solvent for some Friedel-Crafts reactions.[3][4] Consequently, attempting this synthesis using classical Friedel-Crafts protocols often results in very poor yields or no reaction at all.[3][4]

Alternative Synthetic Approach: Acylation of Benzene with 4-Nitrobenzoyl Chloride

A more successful and common approach to synthesizing this compound via a Friedel-Crafts reaction is to reverse the roles of the substituents. Instead of acylating a deactivated ring, an activated ring (benzene) is acylated with a deactivated acyl chloride (4-nitrobenzoyl chloride).

Reaction Mechanism

The generally accepted mechanism for this Friedel-Crafts acylation involves the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of 4-nitrobenzoyl chloride, facilitating the departure of the chloride to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

-

Workup: An aqueous workup is necessary to decompose the aluminum chloride complex with the product ketone and liberate the final this compound.

Experimental Protocol: Synthesis of this compound from Benzene and 4-Nitrobenzoyl Chloride

This protocol is based on established Friedel-Crafts acylation procedures.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene

-

4-Nitrobenzoyl Chloride

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to 4-nitrobenzoyl chloride).

-

Solvent and Reactant Addition: Add anhydrous benzene, which acts as both the solvent and the reactant (use in large excess, e.g., 3 to 5 equivalents). Cool the mixture to 0-5°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred benzene/AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

A study reports a yield of 82% for the synthesis of this compound from benzene and p-nitrobenzoyl chloride.[5]

Advanced Method: Catalytic Acylation of Nitrobenzene

While challenging, recent research has shown that the direct acylation of nitrobenzene can be achieved with good yields using specialized catalytic systems.

Experimental Protocol: GaClₓ- and GaAlClₓ-grafted Mesoporous Silica (B1680970) Catalysts

This protocol is based on a published research article.[6]

Reaction Conditions:

-

Reactants: Benzoyl chloride (8.6 mmol) and nitrobenzene (125 mmol).

-

Catalyst: GaClₓ- or GaAlClₓ-grafted mesoporous silica (Si-MCM-41) (0.4 g).

-

Temperature: 145 ± 5 °C.

-

Reaction Time: Up to 3 hours.

Procedure:

-

A mixture of benzoyl chloride, nitrobenzene, and the catalyst is heated at 145 ± 5 °C for up to 3 hours.

-

The reaction progress is monitored.

-

The catalyst can be recovered and reused.

This method provides a more environmentally friendly and efficient route for the acylation of deactivated aromatic compounds.[6]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Synthesis Route | Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Friedel-Crafts Acylation | Benzene | 4-Nitrobenzoyl Chloride | Trifluoromethanesulfonic acid | 80 | 4 | 82 | [5] |

| Catalytic Acylation | Nitrobenzene | Benzoyl Chloride | GaClₓ/GaAlClₓ-Si-MCM-41 | 145 ± 5 | ≤ 3 | Good | [6] |

Visualizations

Signaling Pathway: Friedel-Crafts Acylation of Benzene with 4-Nitrobenzoyl Chloride```dot

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from benzoyl chloride presents a classic case of the limitations of Friedel-Crafts acylation on deactivated aromatic rings. The more feasible and higher-yielding approach involves the acylation of benzene with 4-nitrobenzoyl chloride. However, for researchers interested in direct C-H functionalization of nitroaromatics, advanced catalytic systems offer a promising avenue. This guide provides the necessary theoretical background and practical protocols to enable scientists in drug development and chemical research to successfully synthesize this important intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. organic chemistry - Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4-Nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Friedel-Crafts acylation mechanism with a specific focus on the synthesis of 4-Nitrobenzophenone. This document delves into the core principles of the reaction, addresses the inherent challenges associated with acylating a deactivated aromatic ring, presents detailed experimental methodologies, summarizes quantitative data, and provides visual representations of the reaction mechanism.

Core Principles: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] A key advantage of this reaction is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which prevents multiple acylations.[2][3]

The general mechanism proceeds in three primary stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., benzoyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion.[1]

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation: A weak base, typically the complexed Lewis acid, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.[4]

The Challenge of Acylating Nitrobenzene (B124822)

Standard Friedel-Crafts acylation reactions are generally ineffective for strongly deactivated aromatic rings.[5] Nitrobenzene is a prime example of such a substrate. The nitro group is a powerful electron-withdrawing group, deactivating the benzene (B151609) ring towards electrophilic attack through both inductive and resonance effects.[6][7] This deactivation significantly increases the activation energy for the formation of the sigma complex, rendering the reaction extremely slow or preventing it from occurring under standard conditions.[5] In fact, due to its inertness, nitrobenzene has even been used as a solvent for Friedel-Crafts reactions.[6]

Consequently, the synthesis of this compound via the Friedel-Crafts acylation of nitrobenzene with benzoyl chloride requires forcing conditions and specialized catalytic systems to overcome the high activation energy barrier.

Mechanism for the Synthesis of this compound

While challenging, the acylation of nitrobenzene to form this compound can be achieved using highly active catalysts under elevated temperatures. The underlying mechanism remains an electrophilic aromatic substitution, with the key difference being the nature of the catalyst and the reaction conditions required to generate a sufficiently electrophilic acylium ion to react with the deactivated ring.

The nitro group is a meta-director in electrophilic aromatic substitution. However, the synthesis of this compound implies that the reaction proceeds to give the para-substituted product. This is an important consideration and may be influenced by the specific catalyst and reaction conditions employed. It is also possible that the nomenclature refers to the nitration of benzophenone, which would direct to the meta position on the unsubstituted ring. However, for the purpose of this guide focusing on the Friedel-Crafts acylation of a nitro-substituted precursor, we will address the direct acylation of nitrobenzene. The formation of the para-isomer as the primary product in this challenging reaction would be an interesting outcome, potentially influenced by kinetic versus thermodynamic control under harsh conditions, or specific catalyst-substrate interactions. For the purpose of illustrating the general mechanism of attack on a deactivated ring, the following diagram shows the formation of the sigma complex.

Caption: Mechanism of Friedel-Crafts acylation for this compound.

Experimental Protocols

The following is a representative experimental protocol adapted from literature for the acylation of nitrobenzene using a specialized catalyst system.[8]

Materials:

-

Nitrobenzene

-

Benzoyl chloride

-

GaClx-grafted mesoporous silica (B1680970) (Si-MCM-41) catalyst

-

Anhydrous solvent (if required)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Dropping funnel

-

Nitrogen inlet

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the GaClx-grafted Si-MCM-41 catalyst (e.g., 0.4 g).

-

Addition of Reactants: To the flask, add nitrobenzene (e.g., 125 mmol) and benzoyl chloride (e.g., 8.6 mmol).

-

Reaction Conditions: Heat the reaction mixture to 145 ± 5 °C with vigorous stirring under a nitrogen atmosphere for up to 3 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The workup procedure would typically involve filtering the solid catalyst, followed by an aqueous wash to remove any remaining acid and unreacted starting materials. The specific workup would depend on the nature of the catalyst and any solvent used.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data

The successful acylation of nitrobenzene is highly dependent on the catalyst and reaction conditions. The following table summarizes quantitative data from a study employing specialized gallium-based catalysts.

| Aromatic Substrate | Acylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Nitrobenzene | Benzoyl chloride | GaClx-grafted Si-MCM-41 | 145 ± 5 | 3 | High |

| Nitrobenzene | Benzoyl chloride | GaAlClx-grafted Si-MCM-41 | 145 ± 5 | 3 | High |

Data adapted from a study on the acylation of nitrobenzene and substituted nitrobenzenes.[8] "High" conversion is reported where specific percentages were not provided in the source.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from reaction setup to product analysis for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation for the synthesis of this compound is a challenging transformation due to the strongly deactivated nature of the nitrobenzene ring. Standard protocols using aluminum chloride are generally not viable. However, with the use of highly active, specialized catalysts such as gallium-based systems on mesoporous silica supports, and under forcing reaction conditions, the synthesis can be achieved. This guide provides the foundational knowledge, mechanistic understanding, and a starting point for experimental protocols necessary for researchers and professionals working in organic synthesis and drug development to approach this complex reaction. Further optimization of catalysts and reaction conditions may lead to more efficient and scalable processes.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

4-Nitrobenzophenone: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzophenone is a key aromatic ketone that serves as a versatile and highly valuable building block in the field of organic synthesis. Its structure, featuring a benzophenone (B1666685) core substituted with a nitro group in the para position, imparts unique reactivity that allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and its application as a precursor for the synthesis of various functional molecules, with a particular focus on pharmaceutical agents. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its use in research and development.

Physicochemical Properties of this compound

This compound is a pale yellow crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉NO₃ | [1] |

| Molecular Weight | 227.22 g/mol | [1] |

| Melting Point | 136-138 °C | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. | [1] |

| CAS Number | 1144-74-7 | [1] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

4-Nitrobenzoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel is assembled. The flask is placed in an ice bath to maintain a low temperature.

-

Addition of Reactants: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane in the flask. A solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is placed in the addition funnel and added slowly to the stirred suspension of AlCl₃, maintaining the temperature at 0-5 °C. Following this, benzene (1.0 to 1.2 equivalents) is added dropwise via the addition funnel.

-

Reaction: After the complete addition of benzene, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: Upon completion, the reaction mixture is carefully poured over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.[3]

-

Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.[3]

This compound as a Building Block

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a variety of further transformations.

Key Transformation: Reduction to 4-Aminobenzophenone

The reduction of the nitro group in this compound to an amine is a crucial step in many synthetic pathways. This transformation is commonly achieved through catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (5% Pd/C) catalyst

-

Methanol (B129727) or Ethanol

-

Hydrogen gas supply (balloon or cylinder)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with this compound and a suitable solvent such as methanol or ethanol. The flask is equipped with a magnetic stir bar.

-

Inert Atmosphere: The flask is purged with nitrogen gas for 10-15 minutes to establish an inert atmosphere.

-

Catalyst Addition: Under a gentle stream of nitrogen, the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate) is carefully added to the flask.

-

Hydrogenation: The flask is evacuated and then backfilled with hydrogen gas. This cycle is repeated 3-5 times to ensure the atmosphere is saturated with hydrogen.

-

Reaction: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with the solvent used in the reaction.

-

Product Isolation: The solvent is removed from the filtrate by rotary evaporation to yield 4-Aminobenzophenone.

Application in the Synthesis of Bioactive Molecules: N-(4-benzoylphenyl)acetamide

4-Aminobenzophenone, derived from this compound, is a valuable precursor for the synthesis of various amide derivatives. One such example is N-(4-benzoylphenyl)acetamide, which can be synthesized by the acylation of 4-Aminobenzophenone with acetyl chloride.

Materials:

-

4-Aminobenzophenone

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Pyridine

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, 4-Aminobenzophenone (1.0 equivalent) is dissolved in anhydrous dichloromethane. The flask is cooled in an ice bath.

-

Reagent Addition: Pyridine (1.1 equivalents) is added to the solution, followed by the dropwise addition of acetyl chloride (1.0 equivalent) while maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC.

-

Work-up: Once the reaction is complete, the mixture is diluted with dichloromethane and washed several times with water to remove the pyridinium (B92312) salt.

-

Product Isolation: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(4-benzoylphenyl)acetamide. The product can be further purified by recrystallization.

Visualization of Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Caption: Multi-step synthesis workflow starting from this compound.

Caption: Proposed mechanism of action for antimalarial benzophenone derivatives.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in medicinal chemistry. The benzophenone scaffold is a common feature in a number of biologically active compounds.

Antimalarial Agents

Several benzophenone derivatives have been investigated for their antimalarial properties.[3] A key target in the malaria parasite Plasmodium falciparum is the detoxification of heme, a byproduct of hemoglobin digestion. The parasite polymerizes toxic heme into an insoluble crystalline pigment called hemozoin.[4] It is proposed that certain benzophenone-based compounds can inhibit this hemozoin formation, leading to an accumulation of toxic heme and subsequent parasite death.[4][5]

Other Therapeutic Areas

The versatile chemistry of the benzophenone core allows for the synthesis of a wide range of derivatives with potential applications as anti-inflammatory, and antiviral agents.[6] The ability to readily modify the phenyl rings and the ketone functionality provides a powerful platform for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a gateway to a vast array of functionalized molecules. Its straightforward synthesis and the versatile reactivity of its nitro group make it an indispensable tool for chemists in academia and industry. The demonstrated and potential applications of its derivatives in medicinal chemistry, particularly in the development of novel antimalarial agents, underscore the continued importance of this compound in the pursuit of new therapeutic solutions. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a variety of synthetic endeavors.

References

- 1. Development of benzophenone-based farnesyltransferase inhibitors as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimalarial drugs inhibiting hemozoin (beta-hematin) formation: a mechanistic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrobenzophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzophenone, a key intermediate in organic synthesis. The document details its physicochemical properties, outlines various synthetic methodologies with explicit experimental protocols, and explores its applications in research and industry. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's chemistry and utility.

Introduction

This compound, with the chemical formula C₁₃H₉NO₃, is an aromatic ketone featuring a benzophenone (B1666685) core substituted with a nitro group at the para position of one phenyl ring.[1][2] This substitution significantly influences the molecule's reactivity and electronic properties, making it a versatile building block in the synthesis of various organic compounds.[2] It typically appears as a white to light yellow or green crystalline powder.[2] Its primary applications are as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Notably, it is used in the quantitative structure-activity relationship (QSAR) analysis of benzophenone derivatives as potential antimalarial agents.[3] Additionally, its photochemical activity makes it useful as a photoinitiator in polymer chemistry.[1][2]

Physicochemical and Spectroscopic Data

The intrinsic properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. The following tables summarize its key physical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1144-74-7 | [3] |

| Molecular Formula | C₁₃H₉NO₃ | [2] |

| Molecular Weight | 227.22 g/mol | [2] |

| Appearance | White to light yellow or green crystalline powder | [2] |

| Melting Point | 136-138 °C | [3] |

| Boiling Point | 368.92°C (estimate) | [3] |

| Density | 1.4060 g/cm³ (estimate) | [3] |

| Solubility | Moderately soluble in ethanol (B145695) and acetone; poorly soluble in water. | [1][2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | Spectra available for viewing | [4] |

| ¹³C NMR | Spectra available for viewing | [4][5] |

| Infrared (IR) | Spectra available for viewing | [4][6] |

| Mass Spectrometry (MS) | Spectra available for viewing | [4][7] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common and historically significant is the Friedel-Crafts acylation. Other notable methods include the oxidation of 4-nitrodiphenylmethane (B156897) and a more recent approach starting from 4-chloronitrobenzene.

Friedel-Crafts Acylation of Benzene (B151609) with 4-Nitrobenzoyl Chloride

This is a classic and widely used method for preparing this compound. It involves the electrophilic aromatic substitution of benzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture. The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (acting as both reactant and solvent). The flask is cooled in an ice-water bath.

-

Addition of Acylating Agent: 4-Nitrobenzoyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous benzene and placed in the dropping funnel. This solution is added dropwise to the stirred suspension of aluminum chloride in benzene over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This should be done in a fume hood as HCl gas is evolved.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane (B109758) or a similar organic solvent. The combined organic layers are washed sequentially with water, 2M sodium hydroxide (B78521) solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Synthesis from 4-Chloronitrobenzene and an Aryl Acetate (B1210297)

A more recent method involves the reaction of 4-chloronitrobenzene with an aryl acetate in the presence of a base.[8] This method avoids the use of strong Lewis acids.[8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, 4-chloronitrobenzene (1.0 equivalent) and phenyl acetate (1.5 equivalents) are dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Base: A base, such as potassium tert-butoxide (2.0 equivalents), is added to the solution.

-

Reaction: The reaction mixture is stirred in an air atmosphere at a temperature between 25-80 °C for 8-24 hours.[8] The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflows

To visualize the relationships between different synthetic approaches and the overall process of obtaining and characterizing this compound, the following diagrams are provided.

Caption: Comparative workflow of two primary synthesis routes for this compound.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of the Friedel-Crafts reactions, first reported by Charles Friedel and James Crafts in 1877. This new method of forming carbon-carbon bonds to an aromatic ring revolutionized organic synthesis. The acylation variant of this reaction, which produces ketones, became a standard method for the preparation of compounds like benzophenone.

The synthesis of nitro-substituted benzophenones, including the 4-nitro isomer, would have followed the establishment of electrophilic aromatic substitution reactions, specifically nitration and Friedel-Crafts acylation, as reliable synthetic tools in the late 19th and early 20th centuries. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its preparation is a logical extension of these foundational reactions. The nitration of benzophenone itself typically yields the 3-nitro isomer as the major product due to the meta-directing effect of the carbonyl group.[9] Therefore, the targeted synthesis of this compound is more efficiently achieved via the Friedel-Crafts acylation of benzene with 4-nitrobenzoyl chloride, a method that ensures the desired regiochemistry.

The timeline below illustrates the logical progression of chemical discoveries that enabled the synthesis and study of this compound.

Caption: Logical timeline for the development of this compound synthesis.

Conclusion

This compound is a compound of significant utility in synthetic organic chemistry. Its preparation, primarily through the robust Friedel-Crafts acylation, is well-established, and its physicochemical properties are thoroughly characterized. The presence of both a reactive ketone and a modifiable nitro group provides multiple avenues for further chemical transformations, securing its role as a valuable intermediate for researchers in materials science, dye chemistry, and drug development. This guide has provided the core technical information required for the informed handling, synthesis, and application of this important chemical building block.

References

- 1. CAS 1144-74-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound(1144-74-7) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Nitrobenzoic acid(62-23-7) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. Method for preparing this compound type compound (2018) | Jiang-Sheng Li [scispace.com]

- 9. homework.study.com [homework.study.com]

4-Nitrobenzophenone: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzophenone is a substituted aromatic ketone that serves as a versatile building block and functional molecule in a variety of scientific disciplines. Its chemical structure, featuring a benzophenone (B1666685) core with a nitro group at the para position, imparts unique photochemical and biological properties that are of significant interest in research and development.[1] This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its photophysical and photochemical applications, as well as its emerging role in antimalarial drug discovery. This document is intended to be a comprehensive resource, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in leveraging the potential of this compound.

Core Properties of this compound

This compound is a yellow crystalline solid with good solubility in many organic solvents.[2][3] The presence of the electron-withdrawing nitro group significantly influences its chemical and photophysical properties compared to unsubstituted benzophenone.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₉NO₃ | [4][5] |

| Molecular Weight | 227.22 g/mol | [4][5] |

| Melting Point | 136-138 °C | [3][4][5] |

| Appearance | Yellow to light brown crystalline powder | [4][5] |

Photophysical and Photochemical Applications

The photochemistry of this compound is dominated by the electronic transitions of its carbonyl group, making it a powerful tool for initiating and participating in light-induced reactions. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S₁), which then rapidly and efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is the primary photoactive species responsible for its utility as a photosensitizer and photoinitiator.

Photophysical Data

The following table summarizes key photophysical properties of this compound and the related compound 4-Benzoylbenzoic acid, which serves as a useful proxy due to its structural similarity.

| Parameter | This compound | 4-Benzoylbenzoic Acid (proxy) | Solvent | Reference(s) |

| λmax (nm) | ~260, ~340 (shoulder) | ~260 nm, ~333 nm (acidic) | Acetonitrile, Aqueous | [2][6] |

| **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | Not explicitly found | ~15,000 (at 260 nm, acidic) | Aqueous | [7] |

| Triplet State Energy (ET) (kcal/mol) | ~69 (estimated) | ~69 | - | [2] |

| Intersystem Crossing Quantum Yield (Φisc) | High (~1) | High (~1) | - | [2] |

Photoinitiation of Polymerization

This compound functions as a Type II photoinitiator, which, upon excitation, abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate free radicals that initiate polymerization. This is a widely used method for curing coatings, inks, and adhesives.

Experimental Protocol: Photopolymerization of Methyl Methacrylate (B99206) (MMA)

This protocol describes the bulk photopolymerization of methyl methacrylate using this compound and N,N-dimethylaniline as the photoinitiating system.

-

Materials:

-

Methyl methacrylate (MMA), freshly distilled

-

This compound

-

N,N-dimethylaniline (DMA), freshly distilled

-

Glass vials

-

Nitrogen source

-

UV lamp (e.g., 125W medium-pressure mercury lamp, λ ≈ 365 nm)

-

Gravimetric analysis equipment

-

-

Procedure:

-

Prepare a solution of this compound (e.g., 0.1 M) and N,N-dimethylaniline (e.g., 0.1 M) in a known volume of methyl methacrylate in a glass vial.

-

Purge the solution with dry nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state and inhibit polymerization.

-

Seal the vial tightly and place it at a fixed distance from the UV lamp.

-

Irradiate the sample for a specified time (e.g., 1-2 hours). A control sample should be kept in the dark to ensure no thermal polymerization occurs.

-

After irradiation, open the vial and precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol.

-

Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

-

Calculate the percentage conversion gravimetrically.

-

-

Workflow Diagram:

Photopolymerization Experimental Workflow

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene to form an oxetane (B1205548). This reaction is a powerful tool in organic synthesis for the construction of four-membered oxygen-containing rings. This compound, upon excitation, can readily participate in this reaction.

Experimental Protocol: Paternò-Büchi Reaction with Furan (B31954)

This protocol describes the photocycloaddition of this compound with furan.

-

Materials:

-

This compound

-

Furan, freshly distilled

-

Benzene (B151609) or acetonitrile, spectroscopic grade

-

Quartz photoreactor

-

Medium-pressure mercury lamp with a Pyrex filter (to transmit λ > 290 nm)

-

Nitrogen source

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve this compound (e.g., 1.0 g, 4.4 mmol) and a molar excess of furan (e.g., 5-10 equivalents) in the chosen solvent (e.g., 100 mL) in the quartz photoreactor.

-

Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes.

-

Irradiate the stirred solution with the medium-pressure mercury lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the this compound spot.

-

Upon completion of the reaction, evaporate the solvent and excess furan under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the oxetane adduct.

-

Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

-

Reaction Mechanism:

Paternò-Büchi Reaction Mechanism

Photolabeling of Proteins

Benzophenone-containing molecules are widely used as photoaffinity probes to study protein-ligand and protein-protein interactions. Upon UV irradiation, the triplet state of the benzophenone moiety can abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent bond. 4-Benzoylbenzoic acid is a common building block for such probes, and its reactivity is representative of this compound in this context.

Experimental Protocol: General Photolabeling of a Protein

This protocol provides a general workflow for photolabeling a target protein with a 4-benzoylbenzoic acid-derived probe.

-

Materials:

-